1-(4-Methoxy-1-naphthyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Methoxy-1-naphthyl)ethanone and its derivatives involves several chemical reactions, including the oxidation of 2-naphthols, Michael addition, and reduction processes. A novel method for synthesizing derivatives like 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone has been developed, which demonstrates the versatility of this compound in organic synthesis (Shruthi et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxy-1-naphthyl)ethanone derivatives has been characterized using techniques like FTIR, UV-Visible, and XRD analyses. These studies provide valuable insights into the crystalline structure, confirming the monoclinic crystal system and space group P21/a, and revealing transparency in the visible region, which indicates potential applications in materials science (Shruthi et al., 2019).
Chemical Reactions and Properties
1-(4-Methoxy-1-naphthyl)ethanone participates in various chemical reactions, highlighting its reactivity and potential for creating diverse chemical structures. Its ability to undergo reactions like the Pd-catalyzed ethynylation and the formation of 4-arylthio-1,2-naphthoquinones showcases its versatility in synthetic organic chemistry (Hiyama et al., 1990).
Physical Properties Analysis
The physical properties of 1-(4-Methoxy-1-naphthyl)ethanone derivatives, such as thermal stability and transparency across the visible spectrum, have been extensively studied. These properties are critical for applications in material science and engineering, where stability under thermal conditions and optical properties are essential (Shruthi et al., 2019).
Scientific Research Applications
Enantioselective Electrocarboxylation
1-(4-Methoxy-1-naphthyl)ethanone has been used in the enantioselective electrocarboxylation of aromatic ketones with CO2. This process is catalyzed by cinchona alkaloids and results in the formation of optically active 2-hydroxy-2-arylpropionic acids. This application highlights its potential in asymmetric synthesis and organic chemistry (Chen et al., 2014).
Synthesis of Aza-BODIPYs
The compound has been used as a starting material in the synthesis of aza-BODIPYs bearing naphthyl groups. This process significantly affects the photophysical properties of the resulting compounds, which may be used in photonics and materials science (Jiang et al., 2015).
Optical and Thermal Properties
Research has been conducted on a novel heterocyclic compound involving 1-(4-methoxy-1-naphthyl)ethanone. The study includes synthesis, characterization, and analysis of optical and thermal properties, indicating potential applications in materials science (Shruthi et al., 2019).
Photoinitiator for Polymerization
1-(4-Methoxy-1-naphthyl)ethanone-derived compounds have been synthesized and characterized as photoinitiators for free radical polymerization. This indicates its potential application in polymer chemistry and material processing (Dereli et al., 2020).
Conformational Analysis
The compound has been used in the conformational analysis of related compounds, providing insights into their molecular structure and stability. This is important in the field of molecular modeling and drug design (Matsumoto et al., 2007).
Fluorescent Sensor for Calcium Cations
A derivative of 1-(4-Methoxy-1-naphthyl)ethanone has been used in the development of a fluorescent sensor for Ca2+ cations. This demonstrates its application in analytical chemistry and biosensing technologies (Zakharko et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBOFKOICCVYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290463 | |
Record name | 1-(4-methoxy-1-naphthyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-1-naphthyl)ethanone | |
CAS RN |
24764-66-7 | |
Record name | 24764-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxy-1-naphthyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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